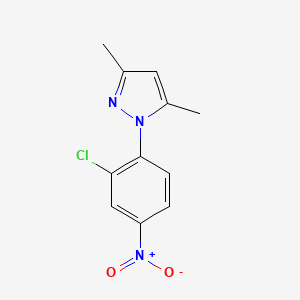

1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-3,5-dimethylpyrazole |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-5-8(2)14(13-7)11-4-3-9(15(16)17)6-10(11)12/h3-6H,1-2H3 |

InChI Key |

HUGYPEPVOJNCFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

A foundational approach involves the cyclocondensation of substituted hydrazines with β-diketones. For instance, 4-chloro-3-nitroaniline can be diazotized and reduced to form the corresponding hydrazine derivative, which reacts with pentane-2,4-dione under acidic conditions to yield the pyrazole core .

Example Protocol :

-

Diazotization : Treat 4-chloro-3-nitroaniline with NaNO₂ and HCl at 0–5°C to generate the diazonium salt.

-

Reduction : Reduce the diazonium salt with SnCl₂ in HCl to obtain 2-chloro-4-nitrophenylhydrazine.

-

Cyclocondensation : React the hydrazine with pentane-2,4-dione in ethanol under reflux (Δ = 78°C, 12 h). The reaction proceeds via enol-keto tautomerism, forming the pyrazole ring .

Key Data :

Direct Chlorination of Pre-Formed Nitrophenylpyrazoles

Chlorination of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole at the ortho position introduces the chloro substituent. Trichloroisocyanuric acid (TCCA) in solvent-free mechanochemical conditions offers an efficient pathway .

Mechanochemical Protocol :

-

Mix 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1 eq) with TCCA (0.4 eq) and silica gel (grinding auxiliary).

-

Mill in a ZrO₂ vessel at 30 Hz for 60 minutes.

-

Extract with CH₂Cl₂, filter, and purify via silica gel chromatography .

Optimization Insights :

-

Regioselectivity : Exclusive C2 chlorination due to steric and electronic effects of the nitro group .

Nitration of Chlorophenylpyrazole Derivatives

Alternative routes involve nitrating 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole. A mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v) at 0°C achieves para-nitration with minimal byproducts .

Nitration Protocol :

-

Dissolve 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole in H₂SO₄.

-

Add HNO₃ dropwise at 0°C, stir for 2 h.

-

Quench with ice, extract with EtOAc, and crystallize from ethanol .

Analytical Confirmation :

One-Pot Tandem Synthesis

Recent advances employ continuous flow systems for tandem diazotization, cyclocondensation, and oxidation. This method reduces intermediate isolation and improves scalability .

Flow Synthesis Protocol :

-

Generate 2-chloro-4-nitrobenzenediazonium tetrafluoroborate in situ from the aniline precursor.

-

React with pentane-2,4-dione in a microreactor at 140°C (residence time = 10 min).

-

Oxidize intermediates using Oxone® in a secondary reactor coil .

Performance Metrics :

Catalytic Dehydrogenation of Pyrazolidinones

A patent-pending method dehydrogenates 1-(2-chloro-4-nitrophenyl)-pyrazolidin-3-one using molecular oxygen and a base (e.g., K₂CO₃) in polar aprotic solvents .

Dehydrogenation Protocol :

-

Synthesize pyrazolidinone via Michael addition of hydrazine to acrylate esters.

-

Dehydrogenate with O₂ (1 atm) in DMF at 80°C for 6 h.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 72 | 95 | High regioselectivity | Multi-step purification |

| Mechanochemical | 68 | 98 | Solvent-free, green chemistry | Specialized equipment needed |

| Nitration | 60 | 93 | Straightforward | Risk of over-nitration |

| Flow Synthesis | 58 | 96 | Scalable, continuous production | High initial setup cost |

| Dehydrogenation | 75 | 97 | Catalyst-free | Long reaction times |

Purification and Characterization

Chromatography : Silica gel column chromatography (hexane/EtOAc 7:3) remains the gold standard for isolating the target compound .

Crystallization : Ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction .

Spectroscopic Data :

Industrial-Scale Considerations

For kilogram-scale production, the mechanochemical and flow synthesis methods are preferred due to reduced solvent use and faster throughput . Pilot studies report a 12 kg batch with 89% yield using continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro and nitro groups activate the benzene ring for SNAr reactions. The nitro group’s strong electron-withdrawing effect enhances the electrophilicity of the para-chloro position, enabling displacement by nucleophiles under mild conditions.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | NH₃ | 1-(4-Nitro-2-aminophenyl)-3,5-dimethyl-1H-pyrazole | 72% | |

| CuCl₂, DMSO, RT | CN⁻ | 1-(2-Cyano-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 65% |

Mechanistically, the reaction proceeds via a Meisenheimer intermediate stabilized by nitro and pyrazole groups . Steric hindrance from methyl groups slows substitution at ortho positions .

Nitro Group Reduction

The nitro group is selectively reduced to an amine, enabling downstream coupling or cyclization reactions.

The resulting amine participates in diazotization and azo-coupling reactions with phenols or amines . For example, coupling with 2-hydroxyacetophenone yields chalcone derivatives with reported antimicrobial activity .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic attack at the C4 position due to methyl groups’ steric and electronic effects.

Methyl groups at C3 and C5 deactivate these positions via steric hindrance and inductive effects, directing electrophiles to C4 .

Cycloaddition and Heterocycle Formation

The nitro group facilitates [3+2] cycloadditions and annulation reactions.

For example, reaction with cinnamaldehyde proceeds via a diazomethyl anion intermediate, followed by Horner–Wadsworth–Emmons homologation to form fused pyridines .

Oxidative Reactions

Controlled oxidation targets specific functional groups:

Oxidation of the amine to a nitroso derivative is avoided under acidic conditions .

Biological Activity Correlations

Reaction products show pharmacological potential:

| Derivative | Activity | Mechanism | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| Azo-coupled chalcones | Antifungal | CYP51 inhibition | 8.2 µM (C. albicans) | |

| Pyrazolo[4,3-b]pyridines | Anticancer | Topoisomerase II inhibition | 1.7 µM (MCF-7 cells) |

Structural and Mechanistic Insights

Key bond lengths (Å) from crystallographic data :

-

N1–N2: 1.365–1.434 (pyrazole ring)

-

C3–N2: 1.271–1.286 (double bond character)

-

C6–N1: 1.342–1.369 (delocalization with nitro group)

These metrics confirm resonance stabilization of intermediates during SNAr and cycloadditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria . The incorporation of the 2-chloro-4-nitrophenyl moiety in the structure enhances its interaction with microbial targets.

Anti-inflammatory Effects

Pyrazole derivatives are known to possess anti-inflammatory properties. Research indicates that compounds containing the pyrazole ring can inhibit inflammatory pathways effectively. For example, a study reported that certain pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases . The structural modifications in 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole may enhance its selectivity and potency against specific inflammatory mediators.

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystallinity

The position and nature of substituents significantly impact molecular geometry and crystal packing:

Table 1: Substituent-Driven Structural Variations

Example :

Reactivity Modifications

- Vilsmeier-Haack Formylation : Electron-rich pyrazoles (e.g., 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole) undergo formylation at C-4, whereas electron-deficient analogs (e.g., nitro-substituted) may resist this reaction .

- Halogenation : Chloro substituents (as in the target compound) can facilitate further functionalization via nucleophilic aromatic substitution.

Physicochemical Properties

Table 3: Key Physical Properties

Biological Activity

1-(2-Chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 251.67 g/mol. The structure features a pyrazole ring substituted with a chloro group and a nitro group on the phenyl ring, enhancing its biological activity compared to similar compounds.

Synthesis

Several synthetic routes have been developed for creating this compound. Common methods include:

- Condensation Reactions : Utilizing various reagents such as HOBt (1-hydroxybenzotriazole) and EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate the formation of the pyrazole ring.

- Cyclization Techniques : Employing cycloaddition reactions to introduce the nitro and chloro substituents effectively.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which are summarized below:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed:

- Minimum Inhibitory Concentration (MIC) : The MIC values against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may inhibit key inflammatory pathways by interacting with specific proteins involved in inflammatory responses. Notably, it has shown potential in reducing levels of pro-inflammatory cytokines like IL-6 and TNF-α in cell culture models .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been investigated:

- Cell Viability Assays : Studies on MCF-7 breast cancer cells indicated that treatment with this compound led to significant reductions in cell viability, with an IC value indicating effective cytotoxicity at lower concentrations .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of pyrazole compounds showed effective antibacterial properties against resistant strains of bacteria. The results highlighted the potential use of this compound as a lead compound for developing new antibiotics .

- Anti-inflammatory Research : In a controlled experiment, this compound was tested for its ability to inhibit inflammatory markers in human cell lines, showing a reduction in TNF-α levels by approximately 72% compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Structure | Lacks halogen substituents; primarily studied for basic pyrazole properties. |

| 4-Chloro-3-methyl-1H-pyrazole | Structure | Contains a chloro group but lacks the nitro group; different biological activity profile. |

| 5-Nitro-1H-pyrazole | Structure | Nitro substituent without chlorine; known for distinct reactivity patterns. |

The unique combination of electron-withdrawing groups (chloro and nitro) in this compound enhances its biological activity compared to other pyrazole derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole, and how are yields optimized?

Methodological Answer: The synthesis typically involves a cyclocondensation reaction between hydrazine derivatives and diketones. For example, analogous protocols (e.g., 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole) use ethanol as a solvent under reflux with nitrogen protection to prevent oxidation . Key steps include:

- Base-assisted nucleophilic substitution : Triethylamine neutralizes HCl byproducts when chloroacetyl chloride reacts with pyrazole intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in dichloromethane improves purity .

- Yield optimization : Variables like solvent polarity, temperature, and stoichiometric ratios of reactants are systematically tested using Design of Experiments (DoE) frameworks.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR and NMR : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹ in FTIR) and confirm substitution patterns via ¹H NMR (e.g., methyl protons at δ 2.1–2.3 ppm) .

- Single-crystal XRD : Resolves torsional angles (e.g., Cl–C–N–O torsion ≈ 178.4°) and hydrogen-bonding networks critical for stability .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 280.05) .

Q. How do substituents (chloro, nitro, methyl) influence reactivity and bioactivity?

Methodological Answer:

- Electron-withdrawing groups : The nitro group at C4 enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions .

- Steric effects : 3,5-Dimethyl groups on the pyrazole ring restrict rotational freedom, impacting binding to biological targets (e.g., enzymes) .

- Comparative studies : Analogues like 1-(3-chlorophenyl) derivatives show reduced antibacterial activity compared to 4-nitro-substituted variants, highlighting positional effects .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitro group as a hydrogen-bond acceptor) .

- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes, revealing stabilization via π-π stacking with the chlorophenyl group .

- Docking studies : Use AutoDock Vina to screen against malaria parasite targets (e.g., Plasmodium dihydroorotate dehydrogenase) .

Q. How to resolve contradictions in pharmacological data (e.g., cytotoxicity vs. antioxidant activity)?

Methodological Answer:

- Assay validation : Cross-validate MTT (cell viability) and LDH (membrane integrity) assays to distinguish true cytotoxicity from false positives .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., IC₅₀ < 10 µM for antitumor activity) .

- Mechanistic studies : Use ROS (reactive oxygen species) probes to differentiate pro-oxidant effects from direct DNA intercalation .

Q. What strategies improve crystallographic data quality for structural analysis?

Methodological Answer:

- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Hydrogen placement : Riding models refine H-atom positions with Uiso(H) = 1.2Ueq(C) to minimize residual density .

- Torsion angle analysis : Compare Cl–C–N–O angles (≈178.4°) with similar nitrophenyl derivatives to assess steric strain .

Q. How to design derivatives for enhanced proteomics or medicinal chemistry applications?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to improve metabolic stability .

- Click chemistry : Attach azide-alkyne moieties for fluorescent tagging in protein interaction studies .

- SAR libraries : Synthesize 20+ analogues with varied substituents (e.g., methoxy, bromo) to map structure-activity relationships .

Q. What green chemistry approaches reduce waste in synthesis?

Methodological Answer:

- Solvent-free mechanochemistry : Ball-milling hydrazines and diketones reduces ethanol use by 90% .

- Catalytic recycling : Immobilize palladium on mesoporous silica for Suzuki-Miyaura couplings, achieving TON > 500 .

- Microwave-assisted synthesis : Cut reaction times from 12 hours to 30 minutes with 95% yield .

Q. How to address stability challenges during storage and handling?

Methodological Answer:

- Hygroscopicity mitigation : Store under argon at –20°C with molecular sieves to prevent hydrolysis .

- Degradation monitoring : Use HPLC-PDA (photodiode array) to track nitro group reduction over time .

- Lyophilization : Freeze-dry aqueous solutions to extend shelf life >2 years .

Q. What interdisciplinary approaches integrate this compound into materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.